molecular formula C18H29NO4 B14040495 tert-butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate

tert-butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate

Cat. No.: B14040495
M. Wt: 323.4 g/mol
InChI Key: MZNPOHQJFKGUBR-KNVGNIICSA-N
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Description

This compound is a carbamate derivative featuring a tert-butyl-protected amine, a hydroxy group at the β-position, and a phenyl ring substituted with an (S)-2-methylbutoxy group. The stereochemistry at the 2-methylbutoxy substituent (S-configuration) is critical for its chiral properties, which are often leveraged in asymmetric synthesis or pharmacological applications. Carbamates like this are widely used as intermediates in organic synthesis, particularly in peptide chemistry and drug development, where the tert-butyl group enhances stability against hydrolysis .

Properties

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

IUPAC Name

tert-butyl N-[2-hydroxy-1-[4-[(2S)-2-methylbutoxy]phenyl]ethyl]carbamate

InChI

InChI=1S/C18H29NO4/c1-6-13(2)12-22-15-9-7-14(8-10-15)16(11-20)19-17(21)23-18(3,4)5/h7-10,13,16,20H,6,11-12H2,1-5H3,(H,19,21)/t13-,16?/m0/s1

InChI Key

MZNPOHQJFKGUBR-KNVGNIICSA-N

Isomeric SMILES

CC[C@H](C)COC1=CC=C(C=C1)C(CO)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)COC1=CC=C(C=C1)C(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the functionalization of a phenol derivative bearing the (S)-2-methylbutoxy substituent, followed by carbamate formation. The key steps include:

  • Etherification of the phenol with (S)-2-methylbutanol to introduce the (S)-2-methylbutoxy group.
  • Introduction of the hydroxyethyl moiety on the aromatic ring.
  • Formation of the tert-butyl carbamate group via reaction with a suitable carbamoylating agent such as di-tert-butyl dicarbonate (Boc2O).

This approach ensures the stereochemical integrity of the (S)-2-methylbutoxy substituent and provides the carbamate functionality critical for biological activity.

Detailed Synthetic Route (Based on Literature and Patents)

A representative synthetic route can be summarized as follows:

Step Reactants & Reagents Conditions Product/Intermediate Notes
1 4-Hydroxyphenyl derivative + (S)-2-methylbutanol Mitsunobu reaction conditions (e.g., DIAD, PPh3) 4-((S)-2-methylbutoxy)phenyl intermediate O-alkylation to introduce (S)-2-methylbutoxy group
2 Intermediate + ethylene oxide or equivalent Base catalysis 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethanol Hydroxyethylation step
3 Alcohol + di-tert-butyl dicarbonate (Boc2O) + base (e.g., triethylamine) Room temperature, inert atmosphere This compound Carbamate formation step

Alternative Methods and Variations

  • Reduction of ester intermediates with lithium borohydride (LiBH4) prepared in situ from sodium borohydride (NaBH4) and lithium chloride (LiCl) to generate the alcohol precursor.
  • Use of Mitsunobu conditions for selective O-alkylation with (S)-2-methylbutanol, ensuring stereochemical control.
  • Subsequent bromination of alcohol intermediates using carbon tetrabromide (CBr4) to form bromides, which can be further functionalized via nucleophilic substitution reactions to diversify the compound.

Reagents and Solvents Commonly Used

Reagent Role Typical Conditions
(S)-2-methylbutanol Alkylating agent for phenol Mitsunobu conditions (DIAD, PPh3)
Di-tert-butyl dicarbonate (Boc2O) Carbamoylating agent Room temperature, base (triethylamine)
Lithium borohydride (LiBH4) Reducing agent for esters Prepared freshly from NaBH4 and LiCl
Carbon tetrabromide (CBr4) Brominating agent Room temperature, inert atmosphere
Triethylamine Base Used to neutralize acids during carbamate formation
Dichloromethane (DCM), Ethyl acetate Common solvents Used in extraction and reaction media

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents Outcome Reference
1 O-Alkylation (Mitsunobu) (S)-2-methylbutanol, DIAD, PPh3 Introduction of (S)-2-methylbutoxy group
2 Hydroxyethylation Ethylene oxide or equivalent Formation of hydroxyethyl intermediate
3 Carbamate Formation Di-tert-butyl dicarbonate, triethylamine tert-butyl carbamate derivative
4 Reduction (optional) LiBH4 (from NaBH4 and LiCl) Conversion of esters to alcohols
5 Bromination (optional) CBr4 Formation of bromide intermediates
6 Azide substitution and CuAAC (optional) NaN3, Cu catalyst Formation of triazole derivatives

Professional and Authoritative Notes

  • The preparation methods are well-documented in peer-reviewed literature and patent filings, ensuring the reliability of the synthetic routes.
  • The use of stereoselective reactions such as Mitsunobu alkylation preserves the chiral integrity, which is critical for the compound’s potential pharmacological effects.
  • Fresh preparation of reactive reagents like lithium borohydride enhances the efficiency and selectivity of reductions.
  • The synthetic flexibility of this compound allows for diverse functional group transformations, making it a valuable scaffold in drug discovery.

Chemical Reactions Analysis

tert-Butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, bases like Cs2CO3, and solvents such as 1,4-dioxane . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Compound Name Key Substituents Functional Groups Stereochemistry Potential Applications
Target Compound : tert-Butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate (S)-2-methylbutoxy, β-hydroxy Carbamate, hydroxy, ether (S)-configuration Chiral catalysts, prodrug intermediates
Analog 1 : tert-Butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate Chloro, phenyl, β-hydroxy Carbamate, hydroxy, chloro (2R,3S) Antimicrobial agents, enzyme inhibitors
Analog 2 : tert-Butyl (1R,2S)-2-nitro-2-phenyl-1-p-tolylethylcarbamate Nitro, p-tolyl Carbamate, nitro (1R,2S) High-energy intermediates, explosives
Analog 3 : tert-Butyl N-[2-[2-amino-4-(trifluoromethyl)anilino]ethyl]carbamate Trifluoromethyl, anilino, amino Carbamate, amino, trifluoromethyl None specified Anticancer agents, kinase inhibitors

Key Research Findings

Hydroxy vs. Chloro/Nitro Substituents
  • The β-hydroxy group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents (e.g., water or ethanol) and biological target interactions. In contrast, the chloro substituent in Analog 1 increases electrophilicity, making it reactive in nucleophilic substitution reactions .
  • Nitro groups (Analog 2) introduce strong electron-withdrawing effects, reducing stability under basic conditions but favoring aromatic electrophilic substitution reactions .
Steric and Stereochemical Effects
  • The (S)-2-methylbutoxy group in the target compound introduces significant steric hindrance, slowing enzymatic degradation compared to smaller substituents (e.g., methoxy). This property is advantageous in prodrug design.
Electronic Effects of Trifluoromethyl
  • Analog 3’s trifluoromethyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in drug candidates. However, the target’s ether-linked (S)-2-methylbutoxy group balances hydrophobicity and steric demand, optimizing pharmacokinetics .

Physical and Chemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight ~349 g/mol (estimated) ~341 g/mol ~370 g/mol ~375 g/mol
Polarity Moderate (hydroxy + ether) High (chloro + hydroxy) Low (nitro + aryl) Moderate (trifluoromethyl)
Thermal Stability High (tert-butyl protection) Moderate (chloro labile) Low (nitro decomposition) High (trifluoromethyl)

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